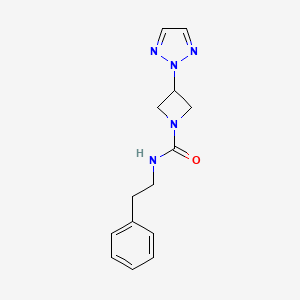

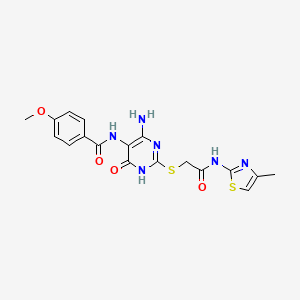

![molecular formula C12H10N2O2 B2488994 4,5-二氢-1H-苯并[g]吲唑-3-羧酸 CAS No. 898796-47-9](/img/structure/B2488994.png)

4,5-二氢-1H-苯并[g]吲唑-3-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid derivatives involves several chemical reactions, including halogenation, nucleophilic substitution, and cycloaddition. For instance, the synthesis of halogenated 1-benzylindazole-3-carboxylic acids and their derivatives has been described, showing potent antispermatogenic activity (Corsi et al., 1976). Similarly, substituted 2H-benzo[e]indazole derivatives were synthesized and found to stimulate glucose uptake in skeletal muscle cells, indicating their potential as antihyperglycemic agents (Taneja et al., 2017).

Molecular Structure Analysis

The molecular structures of 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid derivatives have been characterized using various analytical techniques. For example, the crystal and molecular structures of two triazole derivatives were studied, showing the importance of π-electron density localization and intermolecular hydrogen bonding in determining the compounds' properties (Boechat et al., 2010).

Chemical Reactions and Properties

These compounds undergo various chemical reactions, including the Dimroth rearrangement, which influences their chemical properties. The ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates demonstrates the compounds' versatility in forming triazole-based scaffolds, highlighting their potential for developing biologically active compounds (Ferrini et al., 2015).

Physical Properties Analysis

The physical properties of 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid derivatives, such as crystal structure, solubility, and melting points, play a crucial role in their application potential. The study on the crystal structure of 1-(2,4-Dichlorobenzyl)-1H-indazole-3-carboxylic acid, for instance, provides insights into the crystalline polymorphs of these compounds, which are essential for their stability and bioactivity (Hu Yong-zhou, 2008).

科学研究应用

抗高血糖和糖尿病治疗

(Taneja et al., 2017) 进行的研究确定苯并[e]吲唑衍生物,与4,5-二氢-1H-苯并[g]吲唑密切相关,可能是抗高血糖药物。这些化合物显示出显著的葡萄糖摄取刺激作用,并在糖尿病大鼠和小鼠中表现出抗高血糖效果。

合成方法

(Sivaprasad et al., 2006) 进行的研究专注于选择性合成4,5-二氢-2H-苯并[g]吲唑,展示了使用Vilsmeier-Haack反应在各种条件下合成这些化合物的方法。

抗癌潜力

(Molinari et al., 2015) 进行的研究探讨了1H-苯并[f]吲唑-4,9-二酮衍生物,这些衍生物在结构上类似于4,5-二氢-1H-苯并[g]吲唑。这些化合物显示出显著的体外抗增殖活性,表明具有作为抗癌药物的潜力。

抗菌应用

(Murugavel et al., 2020) 描述了苯并[g]吲唑融合羰基硫代酰胺衍生物的合成和抗菌活性。这些化合物表现出有希望的抗菌活性,表明它们具有作为抗菌剂的潜力。

特定受体的抑制剂

(Murineddu et al., 2005) 进行的研究表明,4,5-二氢-1H-苯并[g]吲唑-3-羧酰胺具有对CB(1)受体的亲和力,并表现出体内拮抗活性。

结构和光谱研究

对苯并[g]吲唑衍生物的结构和光谱特性进行了 (Raut et al., 2019) 和 (Fomuta et al., 2017) 的研究。这些研究为这些化合物的分子结构和性质提供了见解。

制药合成改进

(Er-chang, 2006) 提出了1H-吲唑-3-羧酸的改进合成方法,突出了更高效和更具成本效益的生产方法。

作用机制

Target of Action

Indazole derivatives have been reported to inhibit, regulate, and modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume regulation, respectively.

Mode of Action

Indazole derivatives are known to interact with their targets, leading to changes in the activity of the target proteins .

Biochemical Pathways

The inhibition of kinases such as chk1, chk2, and h-sgk by indazole derivatives can affect multiple cellular pathways, including cell cycle regulation and cell volume regulation .

Result of Action

The inhibition of kinases by indazole derivatives can lead to changes in cell cycle progression and cell volume regulation .

属性

IUPAC Name |

4,5-dihydro-2H-benzo[g]indazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c15-12(16)11-9-6-5-7-3-1-2-4-8(7)10(9)13-14-11/h1-4H,5-6H2,(H,13,14)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWDJLWDAXLFYCO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(NN=C2C3=CC=CC=C31)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2488918.png)

![[4-(3-Methylimidazol-4-yl)piperidin-1-yl]-(5-methylpyrazin-2-yl)methanone](/img/structure/B2488919.png)

![2-[3-({[(2,4-dichlorophenyl)methyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B2488924.png)

![[2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl] 2-(3-fluorophenyl)acetate](/img/structure/B2488926.png)

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-fluorobenzenesulfonamide](/img/structure/B2488930.png)

![N-{5-[(3-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B2488931.png)

![6-iodo-N'-(3-methylbutanoyl)imidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B2488932.png)